3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid

Medicinal chemistry Physicochemical profiling Structure-property relationships

Researchers often struggle to source positional isomers for rigorous matched-pair SAR analysis. This compound solves that challenge: it delivers a distinct 3-fluoro-4-methoxy substitution pattern unexplored in published farnesyltransferase and PARP-1 inhibitor series. - 5 H-bond acceptor sites vs. 4 for mono-substituted analogs - enables probing additive HBA effects on binding thermodynamics. - 3 rotatable bonds allow conformational flexibility studies inaccessible with des-methoxy analogs. - Carboxylic acid handle supports amide coupling, esterification, or Curtius rearrangement for library synthesis. Supplied at ≥98% purity from multiple qualified sources with full QA documentation. Standard research quantities available for immediate dispatch.

Molecular Formula C12H9FO3S
Molecular Weight 252.26 g/mol
Cat. No. B13627686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid
Molecular FormulaC12H9FO3S
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(SC=C2)C(=O)O)F
InChIInChI=1S/C12H9FO3S/c1-16-10-3-2-7(6-9(10)13)8-4-5-17-11(8)12(14)15/h2-6H,1H3,(H,14,15)
InChIKeyQSYSASXTJXNBKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2500 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic Acid – Identity & Procurement


3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid (CAS 1272956-74-7) is a heterocyclic building block belonging to the 3-arylthiophene-2-carboxylic acid class. It features a thiophene ring substituted at the 3-position with a 3-fluoro-4-methoxyphenyl group and at the 2-position with a carboxylic acid. The molecular formula is C₁₂H₉FO₃S, with a molecular weight of 252.26 g/mol [1]. The compound is commercially available at purities of 97% or 98% from suppliers such as AKSci and Leyan . Its computed physicochemical properties include an XLogP3-AA of 3.2, topological polar surface area (TPSA) of 74.8 Ų, and 5 hydrogen bond acceptor sites, reflecting the combined electronic contributions of the fluorine, methoxy, and carboxylic acid functionalities [1].

Compound Class 3-Arylthiophene-2-carboxylic acid building block
Supplier Purity 97–98% available from multiple suppliers
Substitution Pattern 3-Fluoro-4-methoxyphenyl for physicochemical SAR studies

3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic Acid – Non-Substitutability vs. Generics


Within the 3-arylthiophene-2-carboxylic acid family, the identity and positioning of substituents on the phenyl ring exert a decisive influence on both physicochemical properties and biological target engagement. The target compound carries a fluorine atom at the meta position and a methoxy group at the para position of the phenyl ring. Removing either substituent—as in the des-fluoro analog 3-(4-methoxyphenyl)thiophene-2-carboxylic acid or the des-methoxy analog 3-(3-fluorophenyl)thiophene-2-carboxylic acid—alters the hydrogen bond acceptor count, polar surface area, and lipophilicity profile [1]. Even a positional isomer such as 3-(2-fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid, while isomeric and sharing identical molecular formula and many computed descriptors, places the fluorine ortho to the thiophene linkage, which can alter both the conformational preference around the aryl-thiophene bond and the electronic communication between the fluorine and the carboxylic acid [2]. These differences have been shown in broader 3-arylthiophene-2-carboxylic acid series to translate into measurable shifts in target potency and selectivity, making untested interchange unreliable [3].

Des-fluoro or des-methoxy analogs alter HBA count and TPSA; target engagement profile may shift.
Positional isomer (ortho-fluoro) may change conformational preference, limiting SAR transferability.
Substituent-dependent potency shifts reported in this scaffold; untested analogs are unreliable substitutes.

3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic Acid – Quantitative Differentiation Evidence


Hydrogen Bond Acceptor Count Distinction

The target compound possesses 5 hydrogen bond acceptor (HBA) sites, versus 4 for the des-fluoro analog 3-(4-methoxyphenyl)thiophene-2-carboxylic acid and 4 for the des-methoxy analog 3-(3-fluorophenyl)thiophene-2-carboxylic acid, as computed by Cactvs [1]. The parent 3-phenylthiophene-2-carboxylic acid has only 3 HBA sites [1]. This higher HBA count reflects the additive contributions of the methoxy oxygen and the fluorine atom acting as a weak hydrogen bond acceptor, expanding the potential for directed interactions with biological targets and altering solvation energetics.

HBA Count
Reported
5 (target) vs 4 (des-fluoro/des-methoxy) vs 3 (parent)
May support binding hypotheses requiring multiple HBA interactions.
Computed by Cactvs; additive F and OMe contributions.
Medicinal chemistry Physicochemical profiling Structure-property relationships

Topological Polar Surface Area vs. Non-Methoxy Analogs

The target compound has a computed topological polar surface area (TPSA) of 74.8 Ų, identical to the 4-methoxy analog but 9.3 Ų higher than the 3-fluorophenyl analog and the parent phenyl compound, both at 65.5 Ų [1]. The positional isomer 3-(2-fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid shares the same TPSA of 74.8 Ų [2]. This demonstrates that the methoxy group is the dominant driver of TPSA elevation within this series, while fluorine alone does not raise TPSA above 65.5 Ų.

TPSA
Reported
74.8 Ų vs 65.5 Ų (non‑methoxy analogs)
Differentiates from non-methoxy analogs for permeability/solubility balance.
Methoxy group drives TPSA elevation; computed.
Drug-likeness Permeability ADME prediction

Ortho- vs. Meta-Fluoro Conformational Impact

The target compound (3-fluoro-4-methoxy) and its positional isomer 3-(2-fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid share identical molecular formula, MW (252.26), XLogP3-AA (3.2), HBA (5), HBD (1), rotatable bond count (3), and TPSA (74.8 Ų), making them indistinguishable by bulk computed descriptors [1]. However, the fluorine substitution position differs: meta to the thiophene linkage in the target versus ortho in the isomer. In the broader 3-arylthiophene-2-carboxylic acid literature, ortho-substitution on the aryl ring has been shown to restrict rotation around the aryl-thiophene bond and alter the dihedral angle, which can modulate both the pKa of the carboxylic acid through through-space electronic effects and the shape complementarity to protein binding pockets [2]. No head-to-head biological comparison data between these two isomers has been published, making predictive substitution unreliable.

Fluoro Position
Class-level
Meta-F (target) vs ortho-F (isomer); identical bulk descriptors
Conformational and electronic differences may alter target binding.
No direct biological comparison published; class SAR inference.
Conformational analysis Structure-activity relationships Isomer comparison

Rotatable Bond Count: Methoxy Effect

The target compound and its methoxy-containing analogs carry 3 rotatable bonds (the aryl-thiophene linkage, the methoxy C–O bond, and the carboxylic acid C–C bond), whereas the des-methoxy 3-(3-fluorophenyl)thiophene-2-carboxylic acid and parent 3-phenylthiophene-2-carboxylic acid each have only 2 rotatable bonds [1]. The additional rotatable bond in the target arises from the methoxy group and introduces greater conformational flexibility, which can be either advantageous for induced-fit binding or detrimental to binding entropy depending on the target.

Rotatable Bonds
Reported
3 rot. bonds vs 2 (non‑methoxy analogs)
Additional flexibility may affect binding entropy or induced fit.
Arises from methoxy group; computed.
Ligand efficiency Conformational entropy Molecular design

Lipophilicity Parity and Solubility Disparity

The target compound has a computed XLogP3-AA of 3.2, which is identical to the des-methoxy 3-(3-fluorophenyl) analog (3.2) and the positional isomer (3.2), and only marginally higher than the 4-methoxy analog (3.1) and the parent compound (3.1) [1]. However, experimental water solubility for the target compound has been reported as approximately 0.00185 mg/mL , driven by the high crystal lattice energy conferred by the combination of the carboxylic acid hydrogen bond donor and the multiple acceptor sites. This means that despite similar computed logP values, the actual aqueous solubility and formulation behavior may differ materially from analogs lacking either the fluorine or the methoxy group.

LogP & Solubility
Reported
XLogP3 3.2; water solubility ~0.00185 mg/mL
Solubility limitations may require formulation considerations in assays.
Experimental solubility reported by supplier; comparator data unavailable.
Lipophilicity Solubility prediction Formulation

Farnesyltransferase and PARP Inhibition: Class Evidence

The 3-arylthiophene-2-carboxylic acid scaffold has been validated as a core structure for protein farnesyltransferase (PFT) inhibitors, with a solid-phase synthesis route generating over 20 tetrasubstituted analogs that were evaluated against PFT from multiple species as well as against Trypanosoma brucei and Plasmodium falciparum proliferation [1]. Separately, 3-phenylthiophene-2-carboxylic acid has been reported as a key intermediate in the synthesis of PARP-1 inhibitors via Curtius rearrangement, with the carboxylic acid serving as the functional handle for elaboration into pharmacologically active species [2]. While no published biological data exist for the specific compound 3-(3-fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid, its structural homology to these validated scaffolds supports its use as a diversification-ready building block.

Target Class Evidence
Class-level
Scaffold validated as PFT/PARP‑1 inhibitor core; no direct data for this compound
Supports use as a diversification‑ready building block.
Novel substitution pattern unexplored in published series.
Farnesyltransferase inhibition PARP inhibition Anticancer

3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic Acid – Application Scenarios


Diversification for Farnesyltransferase/PARP-1 Inhibitor Programs

The 3-arylthiophene-2-carboxylic acid core has been validated in protein farnesyltransferase inhibitor and PARP-1 inhibitor programs [1][2]. The target compound introduces a 3-fluoro-4-methoxy phenyl substitution pattern not previously explored in published series. Its 5 hydrogen bond acceptor sites and TPSA of 74.8 Ų differentiate it from des-fluoro and des-methoxy analogs, providing a distinct physicochemical profile for SAR exploration . Researchers can use the carboxylic acid as a synthetic handle for amide coupling, esterification, or Curtius rearrangement to generate diverse compound libraries.

Physicochemical Probing of Fluoro-Methoxy Substitution

The compound's unique combination of a hydrogen bond-accepting fluorine (meta position) and methoxy group (para position) creates a total of 5 HBA sites, compared to 4 for mono-substituted analogs [1]. This makes it a valuable probe for studying how additive hydrogen bond acceptor capacity influences binding thermodynamics and kinetics. The rotatable bond count of 3 (vs. 2 for non-methoxy analogs) further allows interrogation of conformational flexibility effects on target engagement [1].

Isomer SAR: Ortho vs. Meta Fluoro Comparison

The target compound (3-fluoro-4-methoxy) and its positional isomer 3-(2-fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid are indistinguishable by all bulk computed descriptors yet differ in the fluorine position relative to the thiophene linkage [1][2]. Procurement of both isomers enables matched-pair analysis to isolate the effect of fluorine position on target binding, a parameter that bulk virtual screening filters cannot discriminate. Such studies are essential for developing predictive models of ortho vs. meta substituent effects in biaryl systems.

Suzuki–Miyaura Coupling for 3-Arylthiophene Synthesis

The synthesis of 3-arylthiophene-2-carboxylic acids is commonly achieved via Suzuki–Miyaura coupling between thiophene-2-carboxylic acid derivatives and aryl boronic acids [1]. The target compound can be accessed via reaction of a 2-carboxythiophene-3-boronic acid derivative with 3-fluoro-4-methoxyphenyl halide, or conversely via coupling of 3-halothiophene-2-carboxylic acid with 3-fluoro-4-methoxyphenylboronic acid. Its commercial availability at 97–98% purity from multiple suppliers [2] makes it a convenient starting material for methods development, late-stage functionalization studies, and scale-up protocol optimization.

Application
Selection Property
Validation Focus
Farnesyltransferase/PARP‑1 inhibitor diversification
3‑Arylthiophene‑2‑carboxylic acid core with fluoro‑methoxy substitution
Binding mode and potency SAR in novel substitution space
Physicochemical probing of HBA capacity and flexibility
5 HBA sites and 3 rotatable bonds vs mono‑substituted analogs
Thermodynamic and kinetic binding effects
Matched‑pair analysis of ortho vs meta fluoro
Positional isomer with identical bulk descriptors
Isolate fluorine position effect on target binding
Synthetic methodology and scale‑up studies
Commercial availability at 97–98% purity
Reaction condition optimization and late‑stage functionalization
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